(5-Bromobenzo[B]thiophen-2-YL)methanamine

Purity Procurement Reproducibility

Inconsistent regiochemistry and sub-95% purity in benzothiophene building blocks can derail kinase inhibitor SAR and CYP inhibition studies. This 5-bromo-2-methanamine isomer provides a structurally authenticated scaffold for reproducible cross-coupling and quantitative pharmacology: - Defined 5-Br/2-CH₂NH₂ regiochemistry eliminates isomeric confounding in Suzuki/Buchwald-Hartwig library synthesis. - ≥98% purity grade supports quantitative CYP2A6 inhibition assays; compare against non-brominated analog (baseline IC₅₀ ~100 nM) to establish halogen-dependent potency shifts. - Validated SMILES (NCC1=CC2=CC(Br)=CC=C2S1) and retention properties enable direct use as an HPLC/LC-MS system suitability standard.

Molecular Formula C9H8BrNS
Molecular Weight 242.134
CAS No. 165737-02-0
Cat. No. B575290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromobenzo[B]thiophen-2-YL)methanamine
CAS165737-02-0
Synonyms(5-BROMOBENZO[B]THIOPHEN-2-YL)METHANAMINE
Molecular FormulaC9H8BrNS
Molecular Weight242.134
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(S2)CN
InChIInChI=1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
InChIKeyXVLAKZFSRONVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[b]thiophen-2-ylmethanamine: Baseline Characterization


(5-Bromobenzo[B]thiophen-2-YL)methanamine is a benzo[b]thiophene derivative with a molecular formula of C9H8BrNS and a molecular weight of approximately 242.14 g/mol . This compound features a bromine atom at the 5-position and a methanamine group (-CH2NH2) at the 2-position of the fused benzothiophene ring system . The bromine substituent introduces electrophilic reactivity distinct from the parent benzothiophene scaffold, while the primary amine group provides a handle for further derivatization. Commercial availability is established through multiple vendors, with reported purity specifications ranging from ≥95% to ≥98% . This compound is intended exclusively for research and development applications, not for human use .

Heterocyclic building block with reactive bromo and amine handles
Dual purity-grade availability to support assay-specific sensitivity needs
Intended for research and development, not for human use

5-Bromobenzo[b]thiophen-2-ylmethanamine: Interchangeability Limitations


Benzothiophene derivatives with identical core scaffolds but differing substitution patterns (e.g., 5-bromo vs. 6-bromo; 2-methanamine vs. 3-methanamine) exhibit distinct physicochemical and biological properties that preclude direct functional substitution [1]. The precise regiochemistry of the bromine atom at the 5-position, coupled with the methanamine group at the 2-position, defines the compound's electronic distribution, hydrogen-bonding capacity, and steric profile . These parameters directly influence receptor binding, metabolic stability, and downstream synthetic utility. Furthermore, commercially available batches of this compound vary in stated purity (≥95% vs. ≥98%), a distinction that may materially impact experimental reproducibility in quantitative assays or structure-activity relationship (SAR) campaigns .

! Regioisomeric analogs (5-Br/6-Br, 2-/3-methanamine) exhibit altered properties and are not directly interchangeable.
! Purity grade differences (≥95% vs ≥98%) may shift assay reproducibility; batch selection requires specification review.

5-Bromobenzo[b]thiophen-2-ylmethanamine: Comparator Evidence


Purity Grade Differentiation

Commercial batches of (5-Bromobenzo[B]thiophen-2-YL)methanamine are available at two distinct purity thresholds: ≥95% and ≥98% . This represents a quantifiable difference of up to 3 percentage points in active compound content. For a 1 g procurement, this equates to a maximum impurity load of 50 mg in the 95% grade versus 20 mg in the 98% grade, a 2.5-fold reduction in non-target material.

Purity Grade Comparison
Head-to-head
Target: ≥98%
Comparator: ≥95%
~2.5× lower max impurity mass
Supports impurity-risk reduction in sensitive assays
Analytical methods not uniformly disclosed across vendors
Purity Procurement Reproducibility

CYP2A6 Inhibition: Halogen Substitution Effect

While direct activity data for (5-Bromobenzo[B]thiophen-2-YL)methanamine is limited, its non-brominated core analog, benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8), has demonstrated measurable inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 of 100 nM in human liver microsomes [1]. The 5-bromo substituent in the target compound is expected to alter this activity profile due to changes in electron density and steric bulk.

CYP2A6 Inhibition Context
Class-level inference
Comparator IC50: 100 nM (unsubstituted analog). Target activity not reported; halogen effect predicted to shift potency.
Establishes scaffold baseline for halogen substitution impact studies
Direct measurement required to quantify 5-Br effect
CYP Inhibition Medicinal Chemistry Metabolism

Regioisomeric Distinction: Methanamine Position

The target compound's methanamine group is located at the 2-position of the benzothiophene ring. This distinguishes it from 3-substituted methanamine regioisomers, such as (5-bromobenzo[b]thiophen-3-yl)methanamine (CAS 744985-64-6) [1] and 1-(5-bromo-1-benzothiophen-3-yl)methanamine [2]. While no direct quantitative comparison of biological activity exists in the public domain, the literature on benzothiophene-based kinase inhibitors establishes that the position of substitution is a critical determinant of target binding affinity and selectivity [3].

Regioisomeric Identity
Supporting evidence
2-methanamine substitution vs. 3-methanamine isomer; non-interchangeable chemical entities.
Confirms correct isomer selection for SAR and library design
Biological differences inferred from benzothiophene SAR literature
Regiochemistry Kinase Inhibition Drug Design

5-Bromobenzo[b]thiophen-2-ylmethanamine: Application Scenarios


CYP2A6 QSAR Studies

This compound is optimally deployed as a test article in medicinal chemistry programs seeking to understand the quantitative impact of 5-position halogenation on CYP2A6 inhibition. By comparing its activity against the non-brominated analog (baseline IC50 = 100 nM), researchers can establish a halogen-dependent potency shift factor to inform lead optimization. For these assays, the ≥98% purity grade is recommended to minimize confounding effects from impurities [1].

Kinase Inhibitor Library Synthesis

The 2-methanamine group serves as a versatile synthetic handle for constructing libraries of benzothiophene-based kinase inhibitors. The 5-bromo substituent provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Researchers must verify that the procured material is the 2-substituted regioisomer, as 3-substituted analogs are chemically distinct and unsuitable for this application without re-validation [2].

Analytical Reference Standard

The availability of multiple purity grades (≥95% and ≥98%) makes this compound suitable for use as a system suitability standard or impurity marker in HPLC/LC-MS method development. The known retention properties and well-defined SMILES structure (NCC1=CC2=CC(Br)=CC=C2S1) facilitate method validation and calibration curve construction .

Application
Selection Property
Validation Focus
CYP2A6 QSAR studies
Purity grade selection for assay consistency
Halogen-dependent potency shift review
Kinase inhibitor library synthesis
Regioisomer identity confirmation (2-methanamine)
Synthetic handle and cross-coupling verification
Analytical reference standard
Dual purity grade availability
System suitability and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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